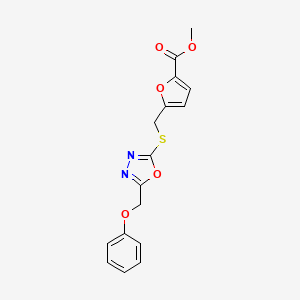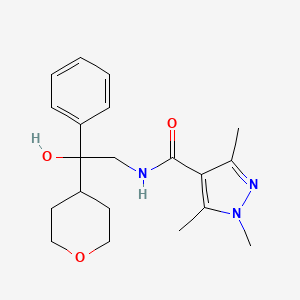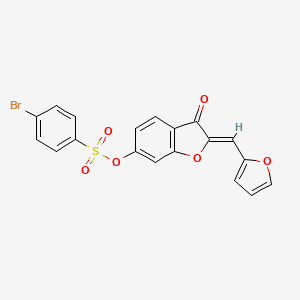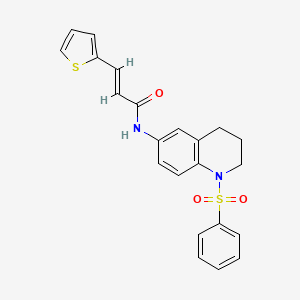![molecular formula C19H22FN3O2 B2854982 N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380069-07-6](/img/structure/B2854982.png)
N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, commonly known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FP1 is a piperidine-based compound that exhibits unique chemical properties, making it an ideal candidate for drug development and research.
作用機序
The mechanism of action of FP1 involves its ability to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. By inhibiting these enzymes, FP1 can increase the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
FP1 has been shown to exhibit several biochemical and physiological effects, including improved cognitive function, enhanced memory retention, and reduced inflammation. Additionally, FP1 has been demonstrated to possess significant antioxidant properties, which can protect cells from oxidative damage and reduce the risk of various diseases, such as cancer and cardiovascular disease.
実験室実験の利点と制限
One of the significant advantages of using FP1 in lab experiments is its unique chemical properties, which make it an ideal candidate for drug development and research. Additionally, FP1 exhibits potent inhibitory activity against several enzymes, making it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using FP1 in lab experiments is its relatively high cost and limited availability, which can make it challenging to obtain for research purposes.
将来の方向性
There are several future directions for research into FP1, including its potential applications in the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, researchers can explore the use of FP1 in the development of novel drugs for the treatment of cancer and cardiovascular disease. Finally, further studies can be conducted to investigate the safety and efficacy of FP1 in humans, which can pave the way for its use in clinical settings.
Conclusion:
In conclusion, FP1 is a chemical compound that exhibits unique chemical properties and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FP1 has been extensively studied for its potential applications in the treatment of various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease. Although there are some limitations to using FP1 in lab experiments, its unique properties make it a valuable tool for drug development and research.
合成法
The synthesis of FP1 involves several steps, including the reaction of 4-fluoroaniline with 2-methylpyridine-4-carboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with piperidine-1-carboxylic acid chloride to yield FP1.
科学的研究の応用
FP1 has been extensively studied for its potential applications in the field of medicinal chemistry. Researchers have demonstrated that FP1 exhibits potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, FP1 has been shown to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(4-fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-11-18(8-9-21-14)25-13-15-3-2-10-23(12-15)19(24)22-17-6-4-16(20)5-7-17/h4-9,11,15H,2-3,10,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSFYUNBSCOPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2854900.png)


![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2854905.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2854909.png)
![N-(4-isopropylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2854913.png)

![N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2854915.png)
![6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2854916.png)

![N-[1-(1-Bicyclo[4.1.0]heptanyl)ethyl]prop-2-enamide](/img/structure/B2854919.png)
![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B2854921.png)